molecular formula C15H14N4O3S B3003108 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide CAS No. 1013796-73-0

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide

Cat. No.: B3003108
CAS No.: 1013796-73-0
M. Wt: 330.36
InChI Key: ILKUJHZLVXBJJJ-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique heterocyclic structure, which includes a dioxino-benzothiazole moiety fused with a pyrazole ring. The presence of these heterocyclic systems imparts distinct chemical and biological properties to the compound, making it a subject of interest for medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through established methods. The key steps in the synthesis include:

    Formation of the Dioxino-Benzothiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxino-benzothiazole core. Common reagents used in this step include sulfur-containing compounds and oxidizing agents.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with hydrazine derivatives. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved using coupling reagents such as carbodiimides or through direct reaction with amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. The oxidation typically occurs at the sulfur or nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the carbonyl groups or the heterocyclic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties.

Scientific Research Applications

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The heterocyclic structure of the compound makes it suitable for use in the development of advanced materials, such as organic semiconductors, light-emitting diodes, and photovoltaic cells.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes, enzyme activity, and molecular interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression, while in materials science, it may participate in electron transfer processes.

Comparison with Similar Compounds

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: This compound shares the dioxino-benzothiazole core but lacks the pyrazole and carboxamide groups, resulting in different chemical and biological properties.

    2-Piperidinecarboxamide, N-(6,7-dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-: This compound has a similar core structure but includes a piperidine ring and a methylsulfonyl group, which may alter its reactivity and applications.

The unique combination of the dioxino-benzothiazole and pyrazole rings in this compound imparts distinct properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-5-10(19(2)18-8)14(20)17-15-16-9-6-11-12(7-13(9)23-15)22-4-3-21-11/h5-7H,3-4H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUJHZLVXBJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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